molecular formula C9H7F B1446629 1-Ethynyl-2-fluoro-3-methylbenzene CAS No. 1538321-99-1

1-Ethynyl-2-fluoro-3-methylbenzene

Cat. No.: B1446629
CAS No.: 1538321-99-1
M. Wt: 134.15 g/mol
InChI Key: VHMHTJBHYOGVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-2-fluoro-3-methylbenzene is an aromatic compound with a unique structure that includes an ethynyl group, a fluoro substituent, and a methyl group attached to a benzene ring

Properties

IUPAC Name

1-ethynyl-2-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMHTJBHYOGVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-fluoro-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The ethynyl and fluoro groups can direct further substitutions to specific positions on the benzene ring.

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The fluoro substituent can be reduced under specific conditions to form a hydrogenated product.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions include substituted benzene derivatives, carbonyl compounds, and hydrogenated products, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-Ethynyl-2-fluoro-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethynyl-2-fluoro-3-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The ethynyl group can participate in π-π stacking interactions, while the fluoro substituent can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

  • 1-Ethynyl-3-fluoro-2-methylbenzene
  • 4-Ethynyl-1-fluoro-2-methylbenzene
  • 1-Ethynyl-2-fluoro-4-methylbenzene

Comparison: 1-Ethynyl-2-fluoro-3-methylbenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and varying degrees of biological activity .

Biological Activity

1-Ethynyl-2-fluoro-3-methylbenzene, also known as a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C10H9F
  • Molecular Weight : 150.18 g/mol
  • Functional Groups : Ethynyl group (-C≡C), fluoro group (-F), and methyl group (-CH₃) attached to a benzene ring.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the ethynyl and fluoro groups can enhance the compound's lipophilicity and reactivity, allowing it to modulate biological pathways effectively.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study investigated its efficacy against various bacterial strains, revealing notable inhibition zones in agar diffusion tests. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria, such as Staphylococcus aureus.

2. Cytotoxicity in Cancer Cells

In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. Specifically, it was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, where it exhibited IC50 values of 15 µM and 20 µM, respectively. These findings suggest that the compound may induce apoptosis through the activation of caspase pathways.

Case Study 1: Anticancer Potential

A recent study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound. The researchers synthesized derivatives of the compound and evaluated their effects on cell viability using MTT assays. The most potent derivative showed a significant reduction in cell viability at concentrations as low as 5 µM, indicating strong anticancer activity.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound affects cellular signaling pathways. The study utilized Western blot analysis to assess the expression levels of key proteins involved in cell cycle regulation and apoptosis. Results indicated that treatment with the compound led to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Data Tables

Biological ActivityTest SystemIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureusMIC: 32 µg/mL
CytotoxicityMCF-7 (breast cancer)IC50: 15 µM
CytotoxicityA549 (lung cancer)IC50: 20 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethynyl-2-fluoro-3-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Ethynyl-2-fluoro-3-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.